molecular formula C16H26O B561612 Hexadeca-10,12,14-trienal CAS No. 123363-47-3

Hexadeca-10,12,14-trienal

Cat. No.: B561612
CAS No.: 123363-47-3
M. Wt: 234.383
InChI Key: QXMRYABYXKUWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadeca-10,12,14-trienal, specifically the (E,E,Z) isomer, is a major volatile component of the female sex pheromone blend in the hawkmoth Manduca sexta . This compound is critical for long-distance mate attraction, and its primary research value lies in the study of olfactory neurobiology, chemical ecology, and insect behavior . In neurobiological research, this compound is used to investigate the neural coding of intermittent, complex odor plumes. Studies on Manduca sexta have shown that this compound, alongside bombykal, is processed in the macroglomerular complex (MGC) of the male moth's antennal lobe. Research using this pheromone has revealed how projection neurons employ a multiphasic latency code (inhibition-excitation-inhibition) to rapidly encode both pheromone identity and concentration-invariant information with only a few spikes, a crucial adaptation for tracking turbulent odor plumes in flight . The pheromone also facilitates the study of lateral inhibitory networks between specialized and generalist glomeruli, which are thought to enhance contrast and discrimination of behaviorally significant odors . Furthermore, this compound has been instrumental in the identification and deorphanization of the specific bombykal receptor, MsexOr1, in heterologous expression systems, advancing our understanding of insect pheromone receptor function and signaling pathways involving phospholipase C and protein kinase C . This product is intended for research applications only, including fundamental studies on insect olfactory circuitry, the development of biosensors, and behavioral assays. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

123363-47-3

Molecular Formula

C16H26O

Molecular Weight

234.383

IUPAC Name

hexadeca-10,12,14-trienal

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3

InChI Key

QXMRYABYXKUWCX-UHFFFAOYSA-N

SMILES

CC=CC=CC=CCCCCCCCCC=O

Purity

96%

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity Comparisons

Hexadeca-4,7,10-trienoate
  • Structure: A 16-carbon ester (C₁₅H₂₆O₂) with non-conjugated double bonds at positions 4, 7, and 10.
  • Key Differences: Functional Group: Ester (-COOR) vs. aldehyde (-CHO). Esters are less reactive toward nucleophiles but undergo hydrolysis. Aldehydes are more electrophilic and prone to oxidation or condensation reactions. Double Bond Arrangement: Non-conjugated vs. conjugated. Conjugation in Hexadeca-10,12,14-trienal stabilizes the molecule via resonance, reducing energy barriers for reactions like Diels-Alder cycloadditions. Metabolism: In rats, Hexadeca-4,7,10-trienoate is metabolized via β-oxidation pathways typical of fatty acid esters . Aldehydes like this compound may instead undergo oxidation to carboxylic acids or reductive amination.
Octadeca-9,12,15-trienal
  • Structure: An 18-carbon aldehyde (C₁₈H₃₀O) with non-conjugated double bonds at positions 9, 12, and 15.
  • Key Differences: Chain Length: Longer carbon chain (C18 vs. C16) increases molecular weight (266.4 g/mol vs. ~238.4 g/mol for this compound) and boiling point (368.1°C for Octadeca-9,12,15-trienal vs. estimated ~340–350°C for this compound) . Double Bond Conjugation: Non-conjugated double bonds in Octadeca-9,12,15-trienal reduce resonance stabilization, making it less reactive in conjugated addition reactions compared to this compound.

Physical and Chemical Properties

Property This compound (Inferred) Octadeca-9,12,15-trienal Hexadeca-4,7,10-trienoate
Molecular Formula C₁₆H₂₆O C₁₈H₃₀O C₁₅H₂₆O₂
Molecular Weight (g/mol) ~238.4 266.4 256.4
Boiling Point (°C) ~340–350 368.1 Not reported (esters typically >300°C)
Flash Point (°C) ~180–190 (estimated) 187.7 Not reported
Solubility Low in water, soluble in organics Likely similar Hydrophobic (ester group enhances lipid solubility)
  • Key Observations: Chain length directly correlates with boiling point; this compound’s shorter chain likely reduces boiling point compared to Octadeca-9,12,15-trienal. Conjugated double bonds in this compound may lower melting points relative to non-conjugated isomers due to reduced molecular packing efficiency.

Stability and Reactivity

  • This compound: Conjugation stabilizes the molecule, making it less prone to oxidative degradation compared to non-conjugated aldehydes. Expected to participate in electrophilic additions (e.g., with Grignard reagents) and cycloadditions (e.g., Diels-Alder).
  • Octadeca-9,12,15-trienal: Non-conjugated double bonds limit resonance stabilization, increasing susceptibility to oxidation and isomerization. Reactivity dominated by terminal aldehyde group rather than double bonds.

Toxicological and Ecological Data

  • This compound: No direct data available. Analogous aldehydes (e.g., Octadeca-9,12,15-trienal) also lack toxicity and ecotoxicity profiles .

Preparation Methods

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction remains the cornerstone for constructing the conjugated triene system of hexadeca-10,12,14-trienal. A representative protocol involves reacting (2E,4E)-hexa-2,4-dienyltriphenylphosphonium bromide with 10-acetoxydecanal under basic conditions . Deprotection of the acetoxy group yields the corresponding trienol, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).

Critical Parameters

  • Phosphonium Salt Preparation : The phosphonium bromide is synthesized from (2E,4E)-hexa-2,4-dienol via treatment with triphenylphosphine hydrobromide .

  • Reaction Conditions : The Wittig reaction proceeds in tetrahydrofuran (THF) at −78°C, ensuring minimal isomerization of the dienyl moiety .

  • Oxidation : PCC in dichloromethane selectively oxidizes the primary alcohol to the aldehyde without over-oxidizing the triene .

Yield and Purity

StepReagentsYield (%)Isomeric Purity (%)
Wittig ReactionNaHMDS, THF, −78°C7885 (E,E,Z)
DeprotectionKOH, MeOH9290 (E,E,Z)
OxidationPCC, CH₂Cl₂8888 (E,E,Z)

Purification via Tetracyanoethylene Adduct Formation

Achieving high isomeric purity is complicated by the formation of undesired (10E,12Z,14E) and (10E,12E,14E) isomers. Tetracyanoethylene (TCNE) selectively reacts with conjugated trienes containing Z configurations, forming Diels-Alder adducts that are easily removed .

Procedure

  • Adduct Formation : Crude trienol is treated with TCNE (1.2 equiv) in dichloromethane at 0°C for 2 hours.

  • Filtration : The insoluble TCNE-adducts (from Z-containing isomers) are filtered, leaving the desired (E,E,Z)-trienol in solution .

  • Recrystallization : The filtrate is concentrated and recrystallized from hexane at −20°C to yield isomerically pure trienol (≥98% purity) .

Impact on Purity

  • Initial purity: 85% (E,E,Z)

  • Post-TCNE treatment: 98% (E,E,Z)

  • Loss of yield: 12% (due to adduct removal) .

Iodine-Catalyzed Isomerization for (E,E,E)-Isomer Enrichment

The (10E,12E,14E) isomer, while less biologically active, is often a byproduct. Iodine-catalyzed isomerization converts residual (E,E,Z)-trienol into the (E,E,E) form, maximizing overall yield .

Protocol

  • Reaction Conditions : A mixture of (E,E,Z)- and (E,E,E)-trienols in toluene is treated with iodine (0.5 mol%) at 80°C for 6 hours.

  • Equilibrium Shift : The reaction favors the (E,E,E) isomer due to its thermodynamic stability .

Yield Enhancement

Starting MaterialFinal Yield (E,E,E) (%)
Mother liquor (20% E,E,E)65
Recrystallized (5% E,E,E)48

Stability and Degradation Mitigation

This compound is prone to oxidative degradation and Z-to-E isomerization under ambient conditions. Key stabilization strategies include:

  • Antioxidant Addition : Butylated hydroxytoluene (BHT, 0.1% w/w) inhibits radical-mediated oxidation .

  • Low-Temperature Storage : Solutions in hexane retain >95% purity for 6 months at −20°C .

  • Inert Atmosphere : Handling under argon or nitrogen minimizes oxidation during synthesis .

Degradation Kinetics

ConditionHalf-Life (Days)Major Degradation Product
25°C, air710,12,14-Hexadecatrienoic acid
−20°C, argon>180None detected
MethodProsCons
Wittig ReactionHigh stereoselectivity, scalableRequires toxic reagents (PCC)
Alkyne HydrogenationPotentially greenerPoor Z-selectivity

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